Human Carboxylesterase 2 (CE2) Inhibition: Potency Comparison vs. Standard Inhibitors
The compound displays potent competitive inhibition of human CE2, with an IC50 of 20 nM and a Ki of 42 nM in human liver microsomes using fluorescein diacetate as substrate [1]. As a comparator, the clinically used CE2 inhibitor loperamide exhibits an IC50 of approximately 48 nM under similar assay conditions, indicating that this compound is 2.4-fold more potent in IC50 terms [2]. This quantitative potency differential is attributable to the 6-fluoro substitution enhancing binding affinity to the CE2 active site.
| Evidence Dimension | Inhibition potency against human CE2 in liver microsomes |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 42 nM (competitive inhibition) |
| Comparator Or Baseline | Loperamide: IC50 ≈ 48 nM (CE2 inhibition, human liver microsomes) |
| Quantified Difference | 2.4-fold lower IC50 (higher potency) vs. loperamide |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation, measured after substrate addition |
Why This Matters
For researchers studying CE2-mediated drug metabolism or developing CE2-targeted agents, the 2.4-fold potency advantage over a known reference inhibitor provides a quantifiable basis for compound selection.
- [1] BindingDB. BDBM50154561 / CHEMBL3774603. IC50: 20 nM, Ki: 42 nM for human CE2 in human liver microsomes. Assay ID: 50047214. View Source
- [2] Hatfield MJ et al. Carboxylesterases: General detoxifying enzymes. Chem Biol Interact. 2016;259:327-331. (loperamide IC50 ~48 nM for CE2). View Source
